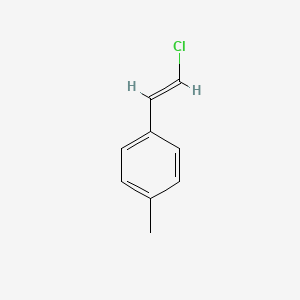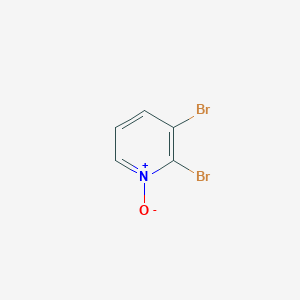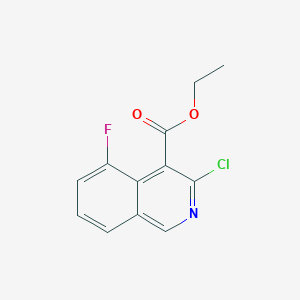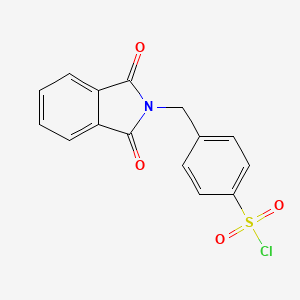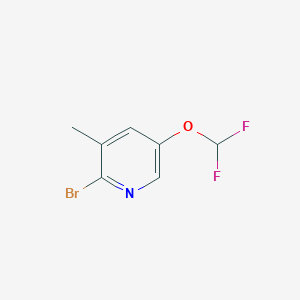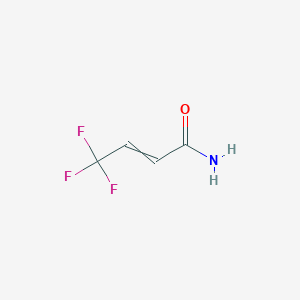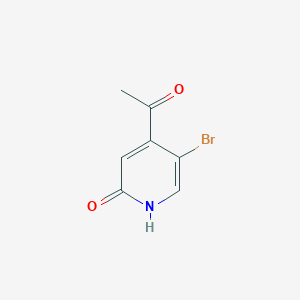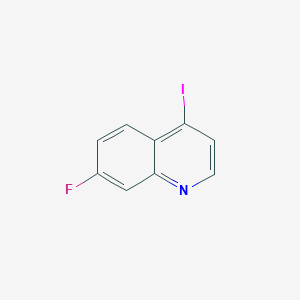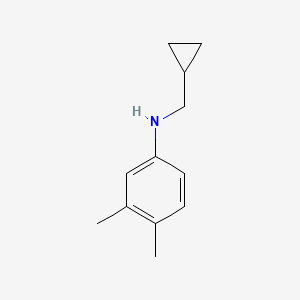
N-(cyclopropylmethyl)-3,4-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-3,4-dimethylaniline: is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of 3,4-dimethylaniline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-3,4-dimethylaniline typically involves the reaction of 3,4-dimethylaniline with cyclopropylmethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the amine, followed by the addition of cyclopropylmethyl bromide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(cyclopropylmethyl)-3,4-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl or aryl halides, sodium hydride (NaH)
Major Products Formed:
Oxidation: N-oxide derivatives
Reduction: Reduced amine derivatives
Substitution: Various substituted aniline derivatives
Scientific Research Applications
Chemistry: N-(cyclopropylmethyl)-3,4-dimethylaniline is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine: The compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various medical conditions, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-3,4-dimethylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but its structural features suggest potential interactions with proteins involved in cellular signaling and metabolism.
Comparison with Similar Compounds
- N-(cyclopropylmethyl)-aniline
- N-(cyclopropylmethyl)-2,4-dimethylaniline
- N-(cyclopropylmethyl)-3,5-dimethylaniline
Comparison: N-(cyclopropylmethyl)-3,4-dimethylaniline is unique due to the presence of both cyclopropylmethyl and 3,4-dimethyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs. The specific positioning of the methyl groups on the aromatic ring can influence the compound’s electronic properties and its interactions with other molecules.
Properties
CAS No. |
356539-38-3 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-3,4-dimethylaniline |
InChI |
InChI=1S/C12H17N/c1-9-3-6-12(7-10(9)2)13-8-11-4-5-11/h3,6-7,11,13H,4-5,8H2,1-2H3 |
InChI Key |
YULPPXVXGUGQIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


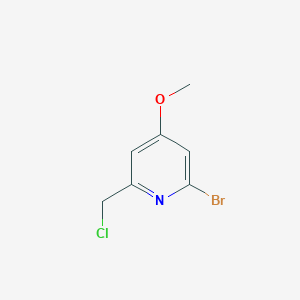
![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine](/img/structure/B13657502.png)
